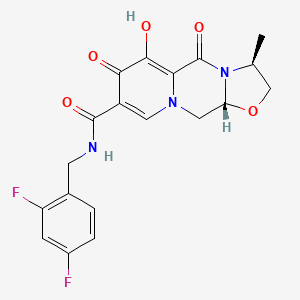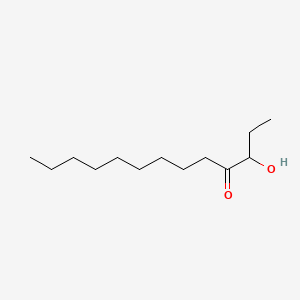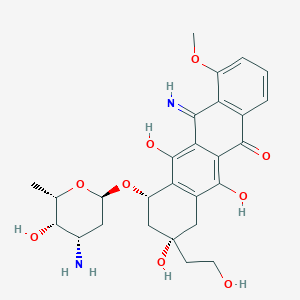
LSD1-IN-7 benzenesulfonate
Overview
Description
Pulrodemstat besilate, also known as CC-90011, is a highly potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). This compound exhibits a reversible mode of action and can be administered orally. Pulrodemstat besilate has shown significant potential in the treatment of various cancers, particularly those characterized by poor differentiation and high metastatic potential .
Mechanism of Action
Target of Action
CC-90011, also known as LSD1-IN-7 benzenesulfonate, is a potent, selective, reversible, and orally active inhibitor of lysine-specific demethylase-1 (LSD1) . LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from lysine residues in histone proteins .
Mode of Action
CC-90011 interacts with LSD1, inhibiting its enzymatic activity . This inhibition is selective for LSD1, with less enzymatic inhibition against LSD2, MOA-A, and MAO-B . The interaction between CC-90011 and LSD1 is enhanced by a salt-bridge interaction between the positively charged pyrrolidine side chain of the compound and D555 in the active site pocket of LSD1 .
Biochemical Pathways
The inhibition of LSD1 by CC-90011 affects various biochemical pathways. It leads to the induction of cellular differentiation, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cells . Additionally, it results in the suppression of GRP in a dose-dependent manner .
Pharmacokinetics
CC-90011 exhibits favorable pharmacokinetic properties. After intravenous administration, it has a systemic clearance of 32.4 mL/min/kg, an elimination half-life of 2 hours, and a high volume of distribution of 7.5 L/kg . It is readily absorbed after oral administration, with an area under the curve (AUC) from 0 to 24 hours of 1.8 μM·h, a maximum concentration (Cmax) of 0.36 μM, and an oral bioavailability of 32% .
Result of Action
The inhibition of LSD1 by CC-90011 leads to potent anticancer activity. It induces differentiation in AML and SCLC cells . This differentiation, coupled with the compound’s antiproliferative activity, results in the inhibition of tumor growth . For instance, treatment with CC-90011 led to a tumor growth inhibition of 78% in patient-derived xenograft SCLC models .
Biochemical Analysis
Biochemical Properties
CC-90011 interacts with the enzyme LSD1 . It has less enzymatic inhibition against LSD2, MOA-A, and MAO-B . The nature of these interactions involves the inhibition of LSD1, which leads to changes in gene expression and impacts various biochemical reactions .
Cellular Effects
CC-90011 has been shown to induce differentiation in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cells . It influences cell function by altering gene expression and impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of CC-90011 involves its binding and inhibition of LSD1 . This leads to changes in gene expression, which can result in the differentiation of AML and SCLC cells .
Temporal Effects in Laboratory Settings
The effects of CC-90011 have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, CC-90011 has been shown to inhibit tumor growth
Preparation Methods
Synthetic Routes and Reaction Conditions
Pulrodemstat besilate is synthesized through a series of chemical reactions that involve the selective inhibition of LSD1. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of pulrodemstat besilate involves large-scale synthesis using optimized reaction conditions. The process includes multiple purification steps to ensure the compound meets the required standards for pharmaceutical use. The industrial production methods are designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Pulrodemstat besilate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions include various derivatives of pulrodemstat besilate, which retain the core structure of the compound while exhibiting different chemical properties .
Scientific Research Applications
Pulrodemstat besilate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of LSD1 and its effects on histone demethylation.
Biology: It is used to investigate the role of LSD1 in various biological processes, including cell differentiation and proliferation.
Medicine: Pulrodemstat besilate is being explored as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and small cell lung cancer.
Industry: It is used in the development of new drugs and therapeutic strategies targeting LSD1
Comparison with Similar Compounds
Similar Compounds
Pulrodemstat besilate is part of a class of compounds known as LSD1 inhibitors. Similar compounds include:
- Tranylcypromine
- Iadademstat (ORY-1001)
- Bomedemstat (IMG-7289)
- GSK-2879552
- INCB059872
- JBI-802
- Phenelzine
- Seclidemstat (SP-2577)
- Vafidemstat (ORY-2001) .
Uniqueness
What sets pulrodemstat besilate apart from other LSD1 inhibitors is its high potency, selectivity, and reversible mode of action. Unlike some irreversible inhibitors, pulrodemstat besilate offers a favorable safety profile and can be administered orally, making it a promising candidate for further clinical development .
Properties
IUPAC Name |
4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O2.C6H6O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;7-10(8,9)6-4-2-1-3-5-6/h3-6,11-12,17H,7-10,28H2,1-2H3;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZCBGWZNHQCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097523-60-7 | |
| Record name | Pulrodemstat besilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097523607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PULRODEMSTAT BESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH20W7B0Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












